4-Amino-3,5-difluoro-N-hydroxybenzimidamide
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Overview
Description
4-Amino-3,5-difluoro-N-hydroxybenzimidamide is a chemical compound with notable applications in various fields of scientific research. This compound is characterized by the presence of amino, difluoro, and hydroxy groups attached to a benzimidamide structure, which contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-3,5-difluoro-N-hydroxybenzimidamide typically involves the introduction of amino and difluoro groups onto a benzimidamide backbone. One common method includes the reaction of 3,5-difluoroaniline with hydroxylamine under controlled conditions to form the desired product. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors, advanced purification techniques, and automated systems to ensure consistent quality and output.
Chemical Reactions Analysis
Types of Reactions
4-Amino-3,5-difluoro-N-hydroxybenzimidamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Conditions for substitution reactions may involve the use of catalysts like palladium or nickel, along with appropriate solvents and temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
4-Amino-3,5-difluoro-N-hydroxybenzimidamide has a broad range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Employed in the study of enzyme interactions and as a probe for biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of 4-Amino-3,5-difluoro-N-hydroxybenzimidamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3,5-Difluoro-4-hydroxybenzylidene imidazolinone: A fluorophore used in biochemical studies.
4-Amino-3,5-difluoropyridine: Another compound with similar functional groups, used in various chemical applications.
Uniqueness
4-Amino-3,5-difluoro-N-hydroxybenzimidamide stands out due to its unique combination of functional groups, which confer specific reactivity and properties. This makes it particularly valuable in applications requiring precise chemical modifications and interactions.
Properties
Molecular Formula |
C7H7F2N3O |
---|---|
Molecular Weight |
187.15 g/mol |
IUPAC Name |
4-amino-3,5-difluoro-N'-hydroxybenzenecarboximidamide |
InChI |
InChI=1S/C7H7F2N3O/c8-4-1-3(7(11)12-13)2-5(9)6(4)10/h1-2,13H,10H2,(H2,11,12) |
InChI Key |
QDZZVHSGMRLJDP-UHFFFAOYSA-N |
Isomeric SMILES |
C1=C(C=C(C(=C1F)N)F)/C(=N/O)/N |
Canonical SMILES |
C1=C(C=C(C(=C1F)N)F)C(=NO)N |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.